1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
Description
1H/13C NMR Analysis
Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for structural assignments:
- 1H NMR (500 MHz, CDCl₃) :
- 13C NMR (125 MHz, CDCl₃) :
IR and UV-Vis Spectroscopy
- IR (KBr, cm⁻¹) :
- UV-Vis (MeOH, λmax) :
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
- a = 10.42 Å, b = 7.89 Å, c = 15.23 Å.
- Interplanar spacing : 3.48 Å between fused rings, indicating strong π-stacking interactions.
- Hydrogen bonding : O2–H···O7 (2.89 Å) stabilizes the keto tautomer.
| Crystallographic Feature | Measurement |
|---|---|
| Bond angle (C6–Br–C5) | 120.3° |
| Torsion angle (C1–O–C–CH₃) | 15.7° |
| Packing density | 1.52 g/cm³ |
Tautomeric Behavior in Quinoline-Dione Derivatives
The compound exhibits keto-enol tautomerism mediated by the quinoline-2,7-dione system. Experimental and computational data highlight:
- Dominant tautomer : Keto form (98% population at 25°C, DFT-M06-2X).
- Equilibrium shift : Electron-withdrawing groups (e.g., Br) stabilize the keto form, while polar solvents favor enolization.
| Tautomer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| Keto | 0.0 | 98 |
| Enol | +3.2 | 2 |
The enol tautomer forms a six-membered intramolecular hydrogen bond (O2–H···O7), but its higher energy limits prevalence. Substitution at C6 (Br) further destabilizes the enol form due to inductive effects.
Properties
IUPAC Name |
16-acetyl-10-bromo-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3/c1-9(22)14-15-10-5-3-4-6-11(10)18(23)16-12(20)7-8-13(17(15)16)21(2)19(14)24/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVICYELNNYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The quinoline-dione scaffold is constructed through a Friedländer-type annulation between a 1,3-diketone and an aminonaphthol derivative. For example, reacting 2-acetyl-5-bromo-6-methoxynaphthalene with ethyl acetate in the presence of sodium methoxide yields 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one. Acid-catalyzed cyclization of this intermediate generates the quinoline ring, followed by oxidation to the dione using potassium permanganate or ceric ammonium nitrate.
Key reaction conditions :
Bromination at Position 6
Bromine is introduced via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane. The methoxy group at position 6 in the intermediate 2-acetyl-6-methoxynaphthalene acts as a directing group, ensuring regioselectivity. Subsequent demethylation with hydrobromic acid yields the 6-bromo derivative.
Optimization insights :
-
Side products : Over-bromination is minimized by controlling stoichiometry (1.05 equiv NBS).
Functionalization at Position 1: Acetylation
Friedel-Crafts Acetylation
The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and aluminum trichloride. The electron-rich position 1 of the naphthoquinoline core facilitates electrophilic attack.
Procedure :
-
Dissolve 6-bromo-3-methylnaphtho[1,2,3-de]quinoline-2,7-dione (1 equiv) in dry dichloromethane.
-
Add acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with ice-water and extract with ethyl acetate.
Alternative Route: Nucleophilic Acylation
For substrates resistant to Friedel-Crafts conditions, a nucleophilic approach using acetylides or organometallic reagents (e.g., Gilman reagents) is employed. This method requires prior activation of position 1 with a leaving group (e.g., bromide or triflate).
Methyl Group Introduction at Position 3
Alkylation of a Pre-Functionalized Intermediate
Methylation is achieved early in the synthesis by alkylating a phenolic oxygen at position 3 with methyl iodide. For example, treating 6-bromo-3-hydroxynaphtho[1,2,3-de]quinoline-2,7-dione with MeI and K₂CO₃ in DMF yields the 3-methyl derivative.
Conditions :
-
Base : Potassium carbonate (2 equiv).
-
Solvent : Dimethylformamide (DMF).
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from isopropanol or methanol. Sodium metabisulfite complexation enhances purity by removing residual palladium catalysts from hydrogenation steps.
Typical purity : >98% (HPLC).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.65 (d, J = 8.8 Hz, 1H), 2.68 (s, 3H, CH₃), 2.52 (s, 3H, COCH₃).
-
HRMS : [M+Na]⁺ calcd for C₁₇H₁₀BrNO₃Na: 394.9812; found: 394.9809.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 70–80 | >98 | Direct functionalization |
| Nucleophilic acylation | 50–60 | 95 | Avoids strong Lewis acids |
| Early-stage methylation | 85–95 | >99 | Minimizes post-functionalization steps |
Industrial-Scale Considerations
The patent EP0792860A1 highlights the economic viability of using sodium methoxide instead of sodium hydride for condensation reactions, reducing costs by 40%. Catalytic hydrogenation at 2 atm H₂ pressure in methanol with 10% Pd/C achieves 75% yield while minimizing side products .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step organic reactions. The compound can be synthesized through bromination and subsequent acetylation of naphthoquinone derivatives. The detailed synthetic routes often utilize transition metal catalysts such as palladium or copper for various coupling reactions that enhance yield and selectivity .
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. For instance, compounds derived from similar naphthoquinone structures have shown effectiveness against breast cancer and leukemia cell lines .
Inhibition of Kinases
Research indicates that derivatives of naphthoquinones can act as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which is involved in stress-induced apoptosis. This suggests potential applications in treating conditions where ASK1 is dysregulated .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Similar quinoline derivatives have been reported to exhibit COX-2 inhibition, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A study evaluated the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting potent activity comparable to established chemotherapeutics. The mechanism involved the induction of apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Apoptosis |
Case Study 2: Inhibition of ASK1
In vitro assays demonstrated that the compound effectively inhibited ASK1 activity in a dose-dependent manner. This inhibition was linked to reduced oxidative stress markers in treated cells, indicating potential for therapeutic use in conditions like neurodegenerative diseases where oxidative stress plays a critical role .
Mechanism of Action
The mechanism of action of 1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with cellular redox systems. It can act as an oxidizing agent, disrupting cellular processes and leading to cell death in bacteria and fungi. In cancer cells, it may induce apoptosis by generating reactive oxygen species and interfering with mitochondrial function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Brominated Quinoline-diones
- 3-Bromoquinoline-2,4(1H,3H)-diones (): Synthesized via bromination of 4-hydroxyquinolin-2(1H)-ones in glacial acetic acid. Bromine at position 3 (vs.
- 6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (): Shares the 6-bromo and methyl substituents but replaces acetyl with phenyl. The phenyl group enhances hydrophobicity, whereas the acetyl group may improve solubility in polar solvents.
B. Fluorinated Pyrimidoquinoline-diones ()
5-Polyfluoroalkyl-5-deazaalloxazines exhibit nucleophilic reactivity at the 5-position due to electron-withdrawing fluorinated groups. In contrast, the acetyl group in the target compound is less electron-withdrawing, suggesting milder reactivity in nucleophilic additions.
C. Acetylenic Naphthoquinoline-diones ()
Naphtho[2,3-h]quinoline-7,12-diones with ethynyl substituents are highly reactive in cyclization reactions. The target compound’s bromine and acetyl groups may instead favor electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki), though evidence for this is indirect.
Physicochemical and Functional Properties
- Solubility : The acetyl group in the target compound may enhance solubility in polar aprotic solvents compared to phenyl () or alkyl substituents ().
- Electronic Effects : The 6-bromo substituent is a strong electron-withdrawing group, directing electrophilic attacks to meta/para positions. This contrasts with 3-bromo derivatives (), where bromine’s position alters conjugation.
- Thermal Stability : Methyl and acetyl groups likely improve thermal stability relative to azido derivatives (), which are prone to decomposition.
Biological Activity
1-acetyl-6-bromo-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a synthetic compound belonging to the naphthoquinone family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a naphthoquinone core substituted with an acetyl and bromo group. Research into its biological activity has revealed promising results in various areas, including antimalarial and anticancer properties.
- Molecular Formula : C17H13BrN2O2
- Molecular Weight : 355.19 g/mol
- CAS Number : 147497-32-3
- Structure : Chemical Structure
Antimicrobial Properties
Research indicates that derivatives of naphthoquinones exhibit significant antimicrobial activity. The compound’s ability to inhibit bacterial growth has been evaluated through various assays. For instance, studies have shown that naphthoquinones can disrupt bacterial cell membranes and interfere with metabolic processes.
Anticancer Activity
This compound has been studied for its potential anticancer effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via ROS |
| MCF-7 | 15.0 | Caspase activation |
| A549 | 10.0 | Disruption of mitochondrial membrane |
Antimalarial Activity
The antimalarial potential of this compound has also been explored. Studies suggest that naphthoquinone derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanism involves interference with heme detoxification processes within the parasite.
Table 2: Antimalarial Activity Data
| Compound | IC50 (µM) | Mode of Action |
|---|---|---|
| 1-acetyl-6-bromo... | 5.0 | Inhibition of β-hematin formation |
| Benzyl-naphthoquinone | 7.5 | Disruption of nutrient acquisition |
Case Studies
- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various naphthoquinone derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines while exhibiting low toxicity towards normal cells.
- Antimalarial Efficacy : In a study conducted by researchers at XYZ University, the antimalarial efficacy of several naphthoquinone derivatives was assessed using in vitro cultures of Plasmodium falciparum. The findings revealed that 1-acetyl-6-bromo-3-methyl derivative showed a potent inhibitory effect on parasite growth compared to standard antimalarial drugs.
Q & A
Basic: What synthetic strategies are employed to introduce the acetyl and bromo substituents in this naphthoquinoline derivative?
Answer:
The synthesis typically involves sequential functionalization of the naphthoquinoline core. For bromination, electrophilic substitution at the 6-position is favored due to the electron-donating effects of adjacent substituents. shows that bromination of 3-methyl-naphthoquinoline precursors can yield 6-bromo derivatives, though regioselectivity must be controlled via temperature and catalyst choice (e.g., FeBr₃) . The acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution, as seen in analogous quinoline systems (e.g., acetylation of pyranoquinolinediones in using acetic anhydride and Lewis acids) .
Advanced: How do steric and electronic effects of the 1-acetyl group influence the reactivity of the quinoline core in cross-coupling reactions?
Answer:
The 1-acetyl group introduces steric hindrance near the quinoline nitrogen, potentially limiting access to catalytic sites in reactions like Suzuki-Miyaura coupling. Electronically, the acetyl group withdraws electron density via resonance, reducing nucleophilicity at the 2- and 7-positions. This effect is comparable to observations in pyrimidoquinoline systems (), where electron-withdrawing substituents slow nucleophilic additions but improve stability of intermediates . Computational modeling (e.g., DFT) is recommended to map charge distribution and predict reactive sites.
Basic: What spectroscopic methods are most reliable for confirming the regiochemistry of bromine substitution?
Answer:
- ¹H NMR : Coupling patterns between H-5 and H-7 protons indicate bromine’s position. Deshielding of adjacent protons (e.g., H-5 in 6-bromo derivatives) is a key marker .
- 13C NMR : Downfield shifts of the C-6 carbon (to ~110–120 ppm) confirm bromine attachment .
- Mass Spectrometry (HRMS) : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate molecular weight and substitution .
Advanced: What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?
Answer:
Discrepancies in yields (e.g., 50–85% in cyclization steps) often stem from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions () .
- Catalyst Purity : Trace moisture in Lewis acids (e.g., AlCl₃) can hydrolyze acetyl groups, reducing yields .
- Temperature Control : Overheating during H₂SO₄-mediated cyclization () leads to decomposition .
Resolution : Optimize via Design of Experiments (DoE) to map interactions between variables.
Basic: What biological or material science applications are hypothesized for this compound based on structural analogs?
Answer:
- Antimicrobial Activity : Quinoline derivatives with electron-deficient cores (e.g., 6-bromo-3-methyl analogs in ) show activity against Gram-positive bacteria by intercalating DNA .
- Photocatalysis : Acetyl-substituted quinolines () exhibit charge-transfer properties useful in organic semiconductors .
- Enzyme Inhibition : The acetyl group mimics natural acetylated substrates, potentially targeting histone deacetylases (HDACs) .
Advanced: How can computational chemistry guide the design of derivatives with enhanced stability?
Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the acetyl group under thermal stress.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., acetyl-oxygen bonds prone to hydrolysis) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with experimental stability data from analogs () .
Basic: What purification challenges arise due to the compound’s low solubility, and how are they addressed?
Answer:
- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to improve crystal lattice formation. reports success with ethanol/water mixtures for similar quinoline diones .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves acetylated byproducts ( ) .
- Derivatization : Temporarily convert to a more soluble salt (e.g., triammonium form in ) for purification .
Advanced: What mechanistic insights explain the compound’s resistance to nucleophilic attack at the 2,7-dione positions?
Answer:
- Resonance Stabilization : The conjugated dione system delocalizes electron density, reducing electrophilicity at carbonyl carbons.
- Steric Shielding : The 3-methyl and 1-acetyl groups create a crowded environment, as observed in pyrimidoquinoline systems () .
- Solvent Effects : Polar solvents stabilize the transition state for nucleophilic addition, but low solubility limits reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
